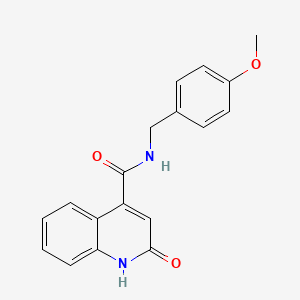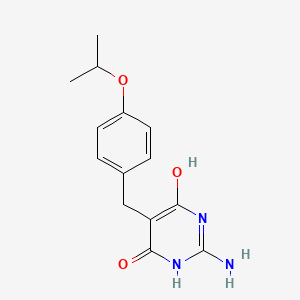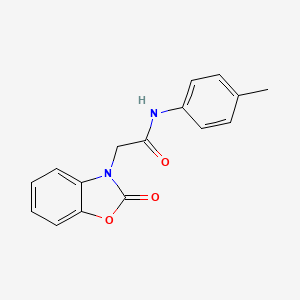
N-(4-methoxybenzyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxybenzyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide, also known as MBQCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MBQCA belongs to the family of quinolinecarboxamide derivatives and has been shown to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
Cytotoxicity Studies in Cancer Research
This compound has been studied for its potential in cancer treatment. It has been used to synthesize thiosemicarbazone derivatives, which are then tested for their cytotoxic effects against various cancer cell lines . These studies are crucial for developing new chemotherapeutic agents that could offer better efficacy and lower toxicity compared to current treatments.
Organic Synthesis and Protecting Groups
In organic chemistry, protecting groups like the 4-methoxybenzyl (PMB) ester derived from this compound are essential. They protect reactive functionalities during chemical transformations, allowing for more complex synthetic routes . The PMB group is known for its stability and can be removed under mild conditions, making it a valuable tool in the synthesis of intricate organic molecules.
Pharmacological Applications
The compound’s derivatives have been explored for their pharmacological potential. For instance, its role in the synthesis of complexes with metals like ruthenium has been investigated. These complexes exhibit interesting pharmacological properties, such as the ability to inhibit cell growth, which is a desirable feature in the development of new drugs .
Biochemical Research
In biochemistry, the compound’s derivatives are used to study the interaction of small molecules with biological systems. For example, its role in the synthesis of thiosemicarbazone derivatives, which can bind to metal ions and exhibit a range of biological activities, is of particular interest . This can lead to the discovery of new biochemical pathways and therapeutic targets.
Analytical Chemistry
While not directly related to the compound , its structural analogs are used in analytical chemistry as standards or reagents. For example, similar compounds are available for purchase and used to calibrate instruments or as controls in experiments to ensure accuracy and precision in measurements .
Materials Science
Compounds with similar structural features are used in materials science for the development of new materials with specific properties. For instance, derivatives of this compound could be used to modify the surface properties of materials or as building blocks for creating new polymers with potential applications in technology and industry .
Mecanismo De Acción
Target of Action
N-(4-methoxybenzyl)-2-oxo-1,2-dihydro-4-quinolinecarboxamide is a multi-target directed ligand (MTDL) designed to interact with several key targets in the pathogenesis of Alzheimer’s Disease (AD) . The primary targets of this compound include β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising for the development of disease-modifying therapies against AD .
Mode of Action
The compound interacts with its targets, leading to significant changes in their activity. For instance, it prevents amyloid beta (Aβ) formation through the downregulation of APP and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduces the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .
Biochemical Pathways
The compound affects several biochemical pathways related to Alzheimer’s Disease. It influences in vivo neurogenesis, oxidative, and inflammatory pathways . By modulating these pathways, the compound can potentially alter the progression of AD.
Result of Action
The compound’s action results in a reduction of key markers associated with Alzheimer’s Disease. It prevents the formation of amyloid-beta plaques by downregulating APP and BACE levels . Additionally, it reduces the levels of phosphorylated tau, another key marker of AD . These molecular and cellular effects support the compound’s potential as a therapeutic strategy against AD .
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-oxo-1H-quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-13-8-6-12(7-9-13)11-19-18(22)15-10-17(21)20-16-5-3-2-4-14(15)16/h2-10H,11H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULRKWLEILMURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5778106.png)

![2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-5-phenyl-1,3,4-oxadiazole](/img/structure/B5778114.png)







![N-{4-[acetyl(methyl)amino]phenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5778156.png)

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)